C8 Ceramide-1-phosphate

Overview

Description

C8 Ceramide-1-phosphate is a synthetic short-chain ceramide, specifically N-octanoyl-ceramide-1-phosphate. Ceramides are a class of sphingolipids that play crucial roles in cell signaling processes, including the regulation of cell proliferation, differentiation, and apoptosis. Ceramide-1-phosphate, in particular, is known for its mitogenic and prosurvival properties, as well as its role in inflammatory responses .

Mechanism of Action

Target of Action

C8 Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in cell signaling processes . The primary targets of C1P are intracellular and plasma membrane receptors that are coupled to Gi proteins . C1P is known to stimulate DNA synthesis and cell division in fibroblasts . It also acts as a negative regulator of TNF-α production .

Mode of Action

C1P is generated through the direct phosphorylation of ceramide by ceramide kinase . It has opposite effects to ceramide, acting as a mitogenic and prosurvival agent . C1P mediates its effects through the stimulation of cytosolic phospholipase A2, leading to the release of arachidonic acid and prostaglandin formation . It can act as an intracellular second messenger to promote cell survival, or as an extracellular receptor agonist to stimulate cell migration .

Biochemical Pathways

C1P is involved in several biochemical pathways. It plays a role in the regulation of cell proliferation and apoptosis . It is also a potent pro-inflammatory agent . The phosphorylation of ceramide to produce C1P disrupts the hydrophobic lipid-membrane contacts, enhancing lipid transport .

Pharmacokinetics

It is known that c1p is a short-chain analog of the naturally occurring ceramide-1-phosphate, which suggests it may have similar adme properties .

Result of Action

The action of C1P results in several cellular effects. It induces DNA synthesis and cell division . It also stimulates inflammatory responses and facilitates phagocytosis . Furthermore, C1P has been shown to decrease apoptosis in photoreceptors, promoting their survival and differentiation .

Action Environment

The action of C1P can be influenced by environmental factors. For instance, it has been suggested that C1P might be involved in tissue regeneration, indicating that the tissue environment could influence its action . .

Biochemical Analysis

Biochemical Properties

C8 Ceramide-1-phosphate is generated through direct phosphorylation of ceramide by ceramide kinase . It has opposite effects to ceramide, acting as a mitogenic agent with prosurvival properties . It also plays a significant role in inflammatory responses, stimulating cytosolic phospholipase A2, and leading to the release of arachidonic acid and prostaglandin formation .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by promoting DNA synthesis and cell division . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have certain temporal effects. It has been found to negatively regulate TNF-α production induced by lipopolysaccharide .

Metabolic Pathways

This compound is involved in sphingolipid metabolism . It interacts with enzymes such as ceramide kinase in its metabolic pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

C8 Ceramide-1-phosphate is synthesized from ceramide through a phosphorylation reaction catalyzed by ceramide kinase. The synthetic process involves the use of ceramide and adenosine triphosphate (ATP) as substrates, with ceramide kinase facilitating the transfer of a phosphate group to the ceramide molecule . The reaction conditions typically require the presence of calcium ions (Ca²⁺) and a suitable buffer system to maintain the optimal pH for enzyme activity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar enzymatic processes. The ceramide is first synthesized through the condensation of sphingosine and a fatty acid, followed by phosphorylation using ceramide kinase. The product is then purified through various chromatographic techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

C8 Ceramide-1-phosphate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and specific catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized ceramide-1-phosphate derivatives, reduced ceramide-1-phosphate derivatives, and various substituted ceramide-1-phosphate compounds. These products retain the core structure of ceramide-1-phosphate while exhibiting modified chemical properties .

Scientific Research Applications

C8 Ceramide-1-phosphate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

C2 Ceramide-1-phosphate: A short-chain ceramide-1-phosphate with similar biological activities but different chain length.

C6 Ceramide-1-phosphate: Another short-chain ceramide-1-phosphate with comparable properties.

Sphingosine-1-phosphate: A related sphingolipid with distinct signaling roles in cell proliferation and survival.

Uniqueness

C8 Ceramide-1-phosphate is unique due to its specific chain length, which influences its solubility and biological activity. It is more water-soluble than long-chain ceramides, making it suitable for various experimental and therapeutic applications .

Properties

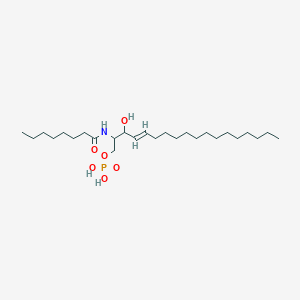

IUPAC Name |

[3-hydroxy-2-(octanoylamino)octadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO6P/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(28)24(23-33-34(30,31)32)27-26(29)22-20-17-8-6-4-2/h19,21,24-25,28H,3-18,20,22-23H2,1-2H3,(H,27,29)(H2,30,31,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSNYUXSRXINIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101164933 | |

| Record name | N-[2-Hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]octanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101164933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887353-95-9 | |

| Record name | N-[2-Hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]octanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887353-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-Hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]octanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101164933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does C8 Ceramide-1-Phosphate impact cervical cancer cells?

A: Recent research indicates that this compound may have anti-cancer properties, specifically in the context of cervical cancer. In vitro studies have shown that this compound can inhibit both the proliferation and migration of cervical cancer cells. [] This inhibitory effect appears to be mediated through the MAPK/JNK1 signaling pathway. []

Q2: What is the relationship between this compound and C2 Ceramide?

A: Interestingly, this compound and C2 Ceramide appear to have antagonistic effects on DNA synthesis. While this compound stimulates DNA synthesis, C2 Ceramide can block this stimulation. [] Further investigation revealed that C2 Ceramide promotes the conversion of this compound back to C8 Ceramide, potentially explaining its inhibitory effect on this compound-induced DNA synthesis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.